5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid, with the molecular formula C22H14O8 and a molecular weight of approximately 414.34 g/mol, consists of a central benzene ring substituted with multiple carboxylic acid groups. This structure allows for the formation of hydrogen bonds, making it significant in supramolecular chemistry and materials science . The compound is characterized by its ability to engage in strong intermolecular interactions due to the presence of carboxylic acid functionalities.
TTA's primary mechanism of action in scientific research lies in its ability to coordinate with metal ions. The carboxylate groups act as binding sites for the metal cations, directing their arrangement and ultimately dictating the pore structure and functionality of the resulting MOF []. The specific positioning of the carboxylic acid groups on TTA can influence the size, shape, and connectivity of the pores within the MOF, leading to materials with tailored properties for gas adsorption, separation, or catalysis.
While TTA shows promise as a linker molecule for MOF development, more research is needed to fully understand its properties and potential applications. This includes:
The chemical behavior of 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is largely influenced by its carboxylic acid groups. It can undergo various reactions typical of carboxylic acids, including:
These reactions can be utilized in synthetic pathways for creating more complex molecules or materials.
Several synthetic approaches can be employed to produce 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid:
The choice of method often depends on the desired purity and yield .
The applications of 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid are diverse:
Interaction studies involving 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid focus on its ability to form complexes with metal ions or other organic molecules. These interactions can enhance the stability and functionality of materials developed from this compound. Research indicates that such interactions may lead to novel applications in catalysis and sensor technology .
Several compounds share structural similarities with 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid. Here’s a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,1'-Biphenyl-3-carboxylic acid | C13H10O2 | Fewer carboxylic groups; simpler structure |
1,1'-Biphenyl-3,3',5,5'-tetracarboxylic acid | C18H12O6 | More carboxylic groups; higher acidity |
1,1'-Biphenyl-2-carboxylic acid | C13H10O2 | Different substitution pattern; less steric hindrance |
4-(1-(o-Tolyl)vinyl)benzoic acid | C16H16O2 | Contains vinyl group; different reactivity |
The unique arrangement of multiple carboxylic acid groups in 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid enhances its potential for forming intricate supramolecular structures compared to these similar compounds .
Environmental Hazard